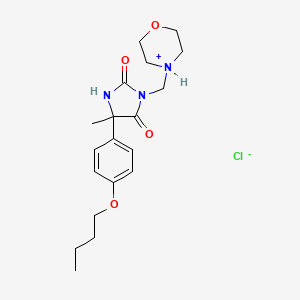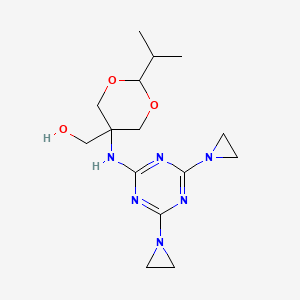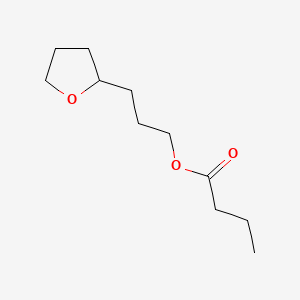![molecular formula C14H10ClNO6S B13784577 Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- CAS No. 91-36-1](/img/structure/B13784577.png)
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- is a complex organic compound with the molecular formula C14H10ClNO6S It is known for its unique structural features, which include a benzoic acid core substituted with a sulfonamide group, a carboxyphenyl group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- typically involves multi-step organic reactions. One common method includes the sulfonation of 2-chlorobenzoic acid followed by the introduction of the carboxyphenylamino group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitution and functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the sulfonamide group.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the carboxyphenyl group may enhance binding affinity through π-π interactions. The chlorine atom can also participate in halogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-: Similar structure but with an amino group instead of a chlorine atom.
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
91-36-1 |
|---|---|
Molecular Formula |
C14H10ClNO6S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-[(2-carboxyphenyl)sulfamoyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H10ClNO6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18)(H,19,20) |
InChI Key |
XYUBQRPKIVSWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)
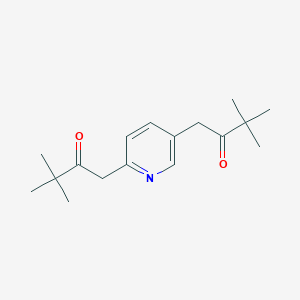

![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)

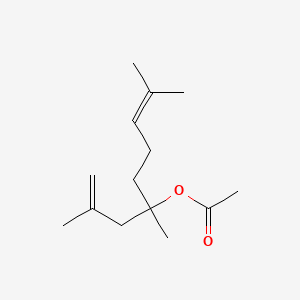
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
